Allyl ethyl sulfide

Description

Chemical Context and Historical Significance of Organosulfur Compounds

Organosulfur chemistry represents one of the most diverse and historically significant branches of organic chemistry, with discoveries dating back to the nineteenth century when fundamental principles of sulfur-containing compounds were first established. The study of organosulfur compounds encompasses a vast array of molecules that contain carbon-sulfur bonds, which are prevalent in biological systems, industrial processes, and materials science applications. These compounds are characterized by their varied occurrence and unusual properties, ranging from their presence in interstellar space to their essential roles in living organisms.

The historical development of organosulfur chemistry reveals that these compounds have been recognized for their distinctive properties since the early days of organic chemistry. Organosulfur compounds occur naturally in diverse environments, including volcanic regions, ocean depths, and biological systems where they serve essential functions. The significance of sulfur in biological systems cannot be overstated, as typical organisms contain approximately two percent sulfur by dry weight, incorporated into essential amino acids such as cysteine, cystine, and methionine, which are fundamental components of proteins.

The broad class of organosulfur compounds includes numerous subclasses, with sulfides representing one of the most fundamental categories. Organosulfur compounds have demonstrated remarkable versatility in both natural and synthetic applications, contributing to phenomena ranging from defensive secretions in animals to therapeutic antibiotics such as penicillin and sulfa drugs. The anti-inflammatory properties of organosulfur compounds have been extensively studied, with research demonstrating their ability to decrease inflammatory mediators such as nitric oxide, prostaglandin E2, interleukin-1β, interleukin-6, tumor necrosis factor-α, and interleukin-17. These compounds achieve their anti-inflammatory effects through modulation of nuclear factor-kappa B, a key regulating factor during inflammation, thereby contributing to protective health benefits.

Structural Classification of this compound in Sulfide Chemistry

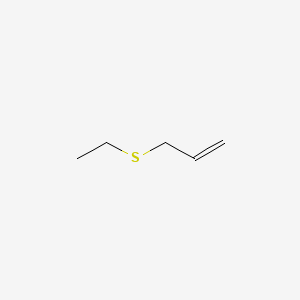

This compound belongs to the category of organic sulfides, also known as thioethers, which are characterized by the functional group connectivity R-S-R', where sulfur serves as the bridging atom between two organic substituents. The structural classification of this compound within sulfide chemistry reveals several important characteristics that distinguish it from analogous oxygen-containing compounds.

The molecular structure of this compound exhibits the characteristic angular geometry typical of sulfides, with the carbon-sulfur-carbon angle approaching 90 degrees. This angular arrangement differs significantly from the geometry observed in ethers, where the carbon-oxygen-carbon angle typically measures approximately 110 degrees. The carbon-sulfur bond lengths in this compound are approximately 180 picometers, which is longer than the corresponding carbon-oxygen bonds in ethers due to the larger atomic radius of sulfur compared to oxygen.

| Physical Property | Value | Unit | Reference |

|---|---|---|---|

| Boiling Point | 115-116 | °C | |

| Flash Point | 18 | °C | |

| Density | 0.868-0.878 | g/mL | |

| Refractive Index | 1.468 | - | |

| Appearance | Clear colorless liquid | - | |

| Odor | Unpleasant | - |

Recent conformational studies of this compound using Fourier transform microwave spectroscopy have revealed important insights into its structural preferences. Density functional theory calculations predicted twelve unique conformers of this compound within 14 kilojoules per mole, with experimental rotational spectra dominated by transitions arising from the two most stable forms that differ in the orientation of the ethyl group. These conformational preferences are driven by electronic properties of the sulfur atom and interactions involving the lone pairs on the chalcogen atom with the organic side chains.

The structural analysis reveals that this compound exists primarily in conformations that minimize steric interactions while maximizing favorable electronic interactions. Natural bond orbital analysis and non-covalent interaction studies have demonstrated that the conformational preferences of this compound are significantly influenced by the electronic properties of the sulfur bridging atom, which exhibits decreased hybridization compared to oxygen in analogous ethers. This decreased hybridization contributes to the distinct geometric preferences and energy orderings observed for different conformers of the compound.

Industrial and Research Relevance of this compound

The industrial and research relevance of this compound extends across multiple domains, from fundamental chemical research to specialized synthetic applications. The compound has demonstrated particular utility in advanced organic synthesis methodologies, especially in metathesis reactions where its unique reactivity profile provides advantages over other substrates.

Research investigations have identified this compound as a privileged substrate in aqueous cross-metathesis reactions, demonstrating exceptional reactivity with Hoveyda-Grubbs second generation catalysts. This high reactivity in cross-metathesis has been exploited in pioneering applications for site-selective protein modification, where S-allylcysteine incorporation provides the requisite allyl sulfide handle for subsequent chemical transformations. The successful implementation of cross-metathesis reactions on protein surfaces represents a significant advancement in chemical biology and protein engineering methodologies.

The commercial availability of this compound from multiple suppliers, including Thermo Scientific Chemicals and Sigma-Aldrich, indicates its established role in research and development activities. The compound is typically supplied at 97% purity in quantities ranging from 250 milligrams to 5 grams, reflecting its specialized applications in research settings rather than bulk industrial use.

The research significance of this compound extends to its role as a model compound for understanding sulfur chemistry principles. Comparative studies between this compound and its oxygen analog, allyl ethyl ether, have provided valuable insights into the influence of chalcogen identity on molecular properties and reactivity patterns. These comparative investigations have revealed that the electronic properties of the bridging atom significantly influence conformational preferences, with sulfur-containing compounds exhibiting distinct geometric arrangements compared to their oxygen counterparts.

Furthermore, this compound serves as an important building block in the synthesis of more complex organosulfur compounds. Its unique combination of an allyl group and ethyl sulfide functionality provides versatile reactivity that can be exploited in multi-step synthetic sequences. The presence of the carbon-carbon double bond in the allyl group offers opportunities for addition reactions, while the sulfur center can participate in nucleophilic substitution and oxidation reactions, making it a valuable synthetic intermediate.

Properties

IUPAC Name |

3-ethylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXPGXFDASWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201001 | |

| Record name | 1-Propene-1-one, 3-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-62-8 | |

| Record name | 1-Propene-1-one, 3-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene-1-one, 3-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl ethyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation of Thiols with Allyl Halides

One of the most straightforward and widely used methods to prepare allyl ethyl sulfide is the nucleophilic substitution reaction between ethyl thiol (or its salt) and an allyl halide, typically allyl bromide or chloride.

Reaction :

Ethyl thiol (C2H5SH) + Allyl bromide (CH2=CH–CH2Br) → this compound (CH2=CH–CH2–S–C2H5) + HBrMechanism :

The sulfur atom in ethyl thiol acts as a nucleophile attacking the electrophilic carbon in allyl bromide, displacing the bromide ion via an SN2 mechanism.Conditions :

This reaction is typically performed in ethanol or aqueous ethanol under reflux conditions to ensure complete reaction. The use of a base (e.g., sodium hydroxide) can generate the thiolate anion, which is a stronger nucleophile, increasing reaction efficiency.Example :

The synthesis reported in a chemical synthesis method involves mixing sodium thiosulfate pentahydrate with 3-bromopropene (allyl bromide) in ethanol-water mixture, followed by reflux and acid treatment, yielding allyl sulfide derivatives.

Reaction of Alkyl Halides with Sulfur Sources

Another approach involves the reaction of alkyl halides with sulfur-containing reagents such as elemental sulfur or thiosulfate salts under catalytic conditions.

Catalytic Copper Method :

Sinha et al. (2003) synthesized diorganotrisulfides by reacting organic halides with elemental sulfur using catalytic copper, which can be adapted for this compound synthesis by selecting appropriate alkyl halides.Green Synthesis Using PMoxt :

Mohammadi and Beigi (2016) proposed a green synthesis of symmetrical trisulfides from alkyl halides in water using PMoxt as a sulfur donor, which could be modified for this compound by using allyl and ethyl halides.

Mitsunobu Coupling for Allyl Sulfide Formation

A sophisticated synthetic route involves the Mitsunobu reaction, which couples alcohols with thiols to form sulfides under mild conditions.

Process :

Allyl alcohol derivatives protected with silyl groups can be deprotected and then coupled with ethyl thiol or ethyl alcohol derivatives using Mitsunobu reagents such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the presence of triphenylphosphine.Details :

A patent describes the synthesis of allyl sulfide monomers by first forming an allyl disulfide scaffold with alcohol groups at both ends, followed by Mitsunobu coupling to add alkyl or acrylate groups. This method allows precise control over the sulfide formation and functionalization.Advantages :

This method avoids harsh conditions and provides high selectivity and yields.

Thiol-Allylation via Phase Transfer Catalysis and Ultrasound Assistance

Ultrasound-assisted phase transfer catalysis has been employed to enhance the reaction between allyl halides and thiols.

Example :

Selvaraj et al. (2016) synthesized diallyl sulfide using an ultrasound-assisted multisite phase transfer catalyst, which can be adapted for this compound by substituting the thiol component.Benefits :

This method improves reaction rates and yields under milder conditions and reduces side reactions.

Metal-Free and Solvent-Free Catalytic Methods

Recent advances have introduced metal-free catalysts for allyl sulfide synthesis, offering environmentally friendly alternatives.

TAPC Catalyst :

Bahrami et al. (2011) demonstrated efficient synthesis of allyl sulfides by reacting benzylic alcohols with thiols under metal-free and solvent-free conditions using tris(aminopropyl)amine-based catalysts (TAPC).Application to this compound :

By using allyl alcohol and ethyl thiol under these conditions, this compound can be synthesized with good yields and minimal waste.

Oxidative Coupling and Photocatalytic Methods

Although more commonly used for sulfoxides and sulfones, controlled oxidation of allyl sulfides can be part of synthetic sequences.

- Aerobic Photocatalysis :

A recent study reports a one-pot, metal-free, visible-light photocatalytic synthesis of allyl-aryl sulfinyls from allyl bromides and thiols via radical pathways. While focused on sulfinyl derivatives, this method demonstrates the potential for selective allyl sulfide formation under mild oxidative conditions.

Summary Table of Preparation Methods for this compound

Detailed Research Findings and Notes

The direct alkylation method remains the most practical for industrial and laboratory synthesis due to its simplicity and availability of reagents.

The Mitsunobu method offers a strategic advantage when functional group tolerance and selectivity are critical, especially for complex allyl sulfide derivatives.

Green and metal-free methods are gaining attention for sustainability and reducing hazardous waste, with phase transfer catalysis and TAPC catalysis showing promising results.

Photocatalytic methods, although more explored for sulfoxides and sulfones, provide a novel approach to allyl sulfide synthesis under mild conditions, potentially useful for sensitive substrates.

Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yields and purity, as shown in comparative studies of palladium-catalyzed allylation reactions (though focused on sulfones, principles apply).

Chemical Reactions Analysis

Ozonolysis Reactions

Ozonolysis of AES proceeds via cycloaddition with ozone (O₃), forming primary ozonides. Experimental studies using FTIR spectroscopy and computational methods reveal two competing pathways :

-

Cyclization pathway : Formation of a primary ozonide through a barrier of −3.7 ± 0.1 kcal/mol.

-

Sulfur-attack pathway : Direct reaction with the sulfur atom, exhibiting a slightly lower barrier (−5.1 ± 0.1 kcal/mol).

Rate Coefficients for O₃ Reactions

| Scavenger/Condition | Rate Coefficient (10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| No scavenger | 5.76 ± 1.80 |

| Methylcyclohexane | 4.78 ± 1.38 |

| Carbon monoxide | 3.50 ± 0.27 |

The presence of OH scavengers like CO reduces secondary radical reactions, making the CO-scavenged value (k = 3.50 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) the most representative of the intrinsic O₃ reaction rate .

Biocatalytic -Sigmatropic Rearrangement

AES can participate in enzyme-catalyzed reactions. Myoglobin variants (e.g., Mb(L29S,H64V,V68F)) promote -sigmatropic rearrangements with diazo compounds :

-

Nucleophilic attack : AES reacts with a carbenoid intermediate to form a sulfonium ylide.

-

Rearrangement : The ylide undergoes sigmatropic shift, yielding allylic sulfides.

| Substrate Type | Conversion Yield | Example Product |

|---|---|---|

| Benzyl-substituted | 78–93% | 20, 21 |

| Alkyl-substituted | 35–86% | 22, 24 |

This method is scalable, with isolated yields up to 84% under optimized conditions .

Thermochemical Data

Key thermodynamic parameters for AES-related reactions include :

-

Proton affinity : 1563 ± 17 kJ/mol (gas phase).

-

Density : 0.868 g/mL.

-

Boiling point : 116°C.

Comparative Reactivity with Allyl Methyl Sulfide (AMS)

| Reaction Parameter | AES Value | AMS Value |

|---|---|---|

| O₃ rate coefficient (CO) | 3.50 × 10⁻¹⁸ | 2.63 × 10⁻¹⁸ |

| Boiling point | 116°C | 92°C |

The ethyl group in AES slightly enhances stability, reducing reactivity toward O₃ compared to AMS .

Scientific Research Applications

Medicinal Applications

Allyl ethyl sulfide has been investigated for its potential therapeutic effects, particularly in relation to its antioxidant and anti-inflammatory properties.

Antioxidant Properties

Research indicates that sulfur compounds, including AES, exhibit significant antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various chronic diseases such as diabetes and cardiovascular disorders. A study demonstrated that garlic-derived allyl sulfides, including AES, can enhance the activity of antioxidant enzymes in mouse models, suggesting a protective role against oxidative damage .

Anti-inflammatory Effects

AES has shown promise in reducing inflammation. In experimental models, it has been observed to inhibit pro-inflammatory cytokines and modulate immune responses. Such effects could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Agricultural Applications

This compound is also being explored for its applications in agriculture, particularly as a natural pesticide and insect repellent.

Insect Repellent

AES has demonstrated efficacy as a repellent against various blood-feeding ectoparasitic arthropods. Formulations containing AES have been developed to protect humans and animals from mosquito bites and other insect-related nuisances. A patent describes compositions incorporating allyl sulfides that can be applied topically or in environmental settings to deter insects effectively .

Plant Growth Promotion

Studies have suggested that allyl sulfides may promote plant growth and resilience against pests. The application of AES can enhance the natural defenses of plants, making them less susceptible to diseases and insect infestations.

Food Science Applications

In the food industry, this compound is recognized for its flavor-enhancing properties and potential health benefits.

Flavoring Agent

AES contributes to the characteristic flavor profile of garlic and other alliums. Its use as a flavoring agent can enhance the sensory qualities of various food products, making it a desirable additive in culinary applications.

Health Benefits in Diet

Consumption of foods containing allyl sulfides has been associated with numerous health benefits, including improved cardiovascular health and reduced cancer risk. Research suggests that these compounds may exert protective effects through mechanisms such as modulation of lipid metabolism and enhancement of detoxification processes in the liver .

Case Studies

Several case studies highlight the diverse applications of this compound:

Mechanism of Action

The biological activity of allyl ethyl sulfide is primarily attributed to its ability to interact with cellular thiol groups and enzymes. It can modify the activity of enzymes involved in oxidative stress responses and cellular metabolism. The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares AES with key allyl sulfides and related organosulfur compounds:

Key Structural Insights :

- Chalcogen Effects: AES exhibits distinct conformational preferences compared to oxygen analogs (e.g., allyl ethyl ether) due to sulfur’s lower electronegativity and larger atomic radius, which reduce hybridization and alter non-covalent interactions.

- Sulfide vs. Disulfide : DADS (disulfide) is more oxidized than AES (sulfide), influencing reactivity and biological activity.

CYP2E1 Inhibition

- AES : Demonstrates potent CYP2E1 inhibition (IC₅₀ ~8 µM), outperforming DAS (IC₅₀ ~25 µM) with lower cytotoxicity.

- DAS : Historically used as a CYP2E1 inhibitor but has higher toxicity.

- AMS: Limited CYP2E1 data; known for radioprotective effects via glutathione enhancement.

Radioprotective and Chemopreventive Effects

Key Research Findings

CYP2E1 Inhibition : AES is a superior candidate to DAS for mitigating alcohol-induced liver damage due to its efficacy and safety.

Conformational Flexibility : AES adopts distinct geometries compared to oxygen analogs, driven by sulfur’s electronic properties.

Thermal Stability : Allyl sulfides like AES and AMS are volatile, influencing their retention in food matrices during processing.

Biological Activity

Allyl ethyl sulfide (AES), a sulfur compound predominantly found in garlic (Allium sativum L.), has garnered attention in scientific research due to its potential therapeutic properties. This article delves into the biological activity of AES, examining its biochemical interactions, pharmacokinetics, and implications for health.

This compound is characterized by its volatile nature and susceptibility to degradation under unfavorable conditions such as high temperatures and exposure to light. The compound undergoes various biochemical transformations, including an SN2 reaction where nucleophiles can attack the electrophilic sulfonium ion, leading to the formation of secondary metabolites like 3-dithiin and E-ajoene.

| Property | Description |

|---|---|

| Molecular Formula | C5H10S |

| Molecular Weight | 102.20 g/mol |

| Boiling Point | 122 °C |

| Solubility | Soluble in organic solvents |

| Stability | Volatile and thermodynamically unstable |

Antioxidant and Antimicrobial Effects

Research indicates that AES exhibits significant antioxidant and antimicrobial activities. It has been shown to interact with various enzymes and proteins, contributing to the formation of organosulfur compounds that possess these beneficial properties. For instance, studies have demonstrated that AES can enhance the activity of antioxidant enzymes while inhibiting lipid peroxidation .

Chemopreventive Properties

AES has also been investigated for its chemopreventive effects. It modulates the activity of xenobiotic metabolizing enzymes, which play a critical role in detoxifying harmful substances within the body. In animal models, specific dosages of AES have demonstrated potent anticancer properties, suggesting its potential as a complementary agent in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of AES reveals that it is rapidly metabolized in vivo. Studies indicate that AES is primarily converted into various metabolites through processes such as oxidation and methylation. The half-life of these metabolites varies, with some exhibiting prolonged activity within biological systems .

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway | Half-Life (h) |

|---|---|---|

| Allyl methyl sulfoxide | Oxidation | 18.17 |

| Allyl methyl sulfone | Oxidation | 17.50 |

Cellular Effects

At the cellular level, AES influences several biochemical pathways. It has been shown to induce changes in gene expression related to detoxification processes and apoptosis. Additionally, AES enhances the production of hydrogen sulfide (H₂S), a signaling molecule involved in various physiological functions .

Case Studies

- Antimicrobial Activity : A study involving the application of AES against various bacterial strains demonstrated significant inhibition rates, highlighting its potential as a natural antimicrobial agent.

- Cancer Prevention : In a controlled experiment with laboratory rats, administration of AES resulted in a marked decrease in tumor incidence when combined with a carcinogenic agent, suggesting a protective effect against cancer development.

Q & A

Q. What are the recommended methods for synthesizing allyl ethyl sulfide (AES) in laboratory settings?

Synthesis of AES can be achieved via nucleophilic substitution reactions. For example, reacting allyl mercaptan with ethyl halides (e.g., ethyl bromide) in the presence of a base like sodium methoxide under anhydrous conditions. Reaction conditions (e.g., solvent polarity, temperature) influence yield and purity. Ethyl trichloroacetate has been used as an electrophilic agent in analogous sulfide syntheses, requiring careful control of stoichiometry and reaction time to avoid byproducts .

Q. How can gas chromatography (GC) be optimized for quantifying this compound in complex mixtures?

Use a polar capillary column (e.g., Carbowax or Reoplex) to resolve AES from other volatile sulfur compounds. Flame photometric detection (FPD) or sulfur chemiluminescence detection (SCD) enhances sensitivity. Internal standards like dimethyl disulfide (DMDS) or diallyl trisulfide (DATS) improve quantification accuracy. Calibration curves should account for matrix effects, especially in biological or food samples .

Q. What spectroscopic techniques are most effective for structural characterization of AES?

- Infrared (IR) spectroscopy : Identify characteristic S–C and C–S–C stretching vibrations (500–700 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals splitting patterns from allyl protons (δ 5.1–5.8 ppm) and ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 2.5–2.8 ppm for SCH₂). ¹³C NMR distinguishes sulfur-bound carbons (δ 25–35 ppm).

- Mass spectrometry (MS) : Electron ionization (EI-MS) fragments AES into m/z 116 (M⁺–CH₂), 99 (M⁺–C₂H₅), and 73 (allyl-S⁺) .

Advanced Research Questions

Q. What isotopic substitution strategies are used to resolve ambiguities in AES’s ground-state geometry?

Isotopic labeling (e.g., ¹³C, ³⁴S) combined with rotational spectroscopy enables precise determination of bond lengths and angles. For AES, substitution at the sulfur atom (³⁴S) and ethyl carbon (¹³C) refines the S–C–C–C dihedral angle and validates computational models. This approach resolves discrepancies between predicted and observed dipole moments .

Q. How can computational methods address contradictions in experimental data on AES’s thermodynamic stability?

Discrepancies in enthalpy of formation or vapor pressure often arise from impurities or measurement techniques. High-level ab initio methods (e.g., CCSD(T)/CBS) combined with experimental data (e.g., calorimetry) reconcile these differences. Natural bond orbital (NBO) analysis identifies stabilizing interactions (e.g., σ→σ* hyperconjugation), while non-covalent interaction (NCI) plots map steric effects .

Q. What role does AES play in aroma-active compound interactions in food matrices, and how is this evaluated?

AES contributes to sulfurous, garlic-like notes in aged garlic and fermented foods. GC-olfactometry (GC-O) paired with odor activity values (OAVs) quantifies its sensory impact. For example, AES’s odor threshold (similar to allyl sulfide at 0.00022 ppm) is determined via triangle odor bag methods, requiring dilution-to-threshold protocols and panelist training to minimize subjectivity .

Methodological Notes

- Contradiction Handling : When experimental and computational data conflict (e.g., conformational energy rankings), use hybrid QM/MM models or solvent correction terms to improve accuracy.

- Advanced Instrumentation : Rotational spectroscopy requires cryogenic cooling (e.g., supersonic jets) to isolate conformers, while GC-MS/MS enhances selectivity in trace analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.